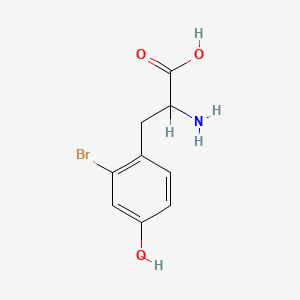![molecular formula C22H21N5O2 B3053679 2-(5-methyl-1H-benzimidazol-2-yl)-3-[3-nitro-4-(1-piperidinyl)phenyl]acrylonitrile CAS No. 5524-30-1](/img/no-structure.png)
2-(5-methyl-1H-benzimidazol-2-yl)-3-[3-nitro-4-(1-piperidinyl)phenyl]acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-methyl-1H-benzimidazol-2-yl)-3-[3-nitro-4-(1-piperidinyl)phenyl]acrylonitrile is a useful research compound. Its molecular formula is C22H21N5O2 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-methyl-1H-benzimidazol-2-yl)-3-[3-nitro-4-(1-piperidinyl)phenyl]acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-methyl-1H-benzimidazol-2-yl)-3-[3-nitro-4-(1-piperidinyl)phenyl]acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cytotoxic and Antibacterial Agents
A study by Sa̧czewski et al. (2008) explored the structure-activity relationships of heteroaryl-acrylonitriles, including compounds structurally similar to 2-(5-methyl-1H-benzimidazol-2-yl)-3-[3-nitro-4-(1-piperidinyl)phenyl]acrylonitrile. These compounds exhibited significant cytotoxic and antibacterial activities, suggesting their potential as therapeutic agents in cancer and bacterial infections. Modifications to the benzimidazole ring were found to significantly impact cytotoxic activity (Sa̧czewski et al., 2008).
Synthesis and Cytotoxic Potency
Further research by Sa̧czewski et al. (2004) investigated the synthesis and in vitro cytotoxic potency of acrylonitriles substituted with benzimidazoles. These compounds were tested against various human cancer cell lines, indicating their potential as novel chemotherapeutic agents. Notably, specific substitutions on the benzimidazole ring greatly influenced their cytotoxic effectiveness (Sa̧czewski et al., 2004).
Structural and Spectroscopic Study
Hranjec et al. (2012) conducted a study on the synthesis, crystal structure, and spectroscopic characterization of novel benzimidazoles, potentially including derivatives of 2-(5-methyl-1H-benzimidazol-2-yl)-3-[3-nitro-4-(1-piperidinyl)phenyl]acrylonitrile. Their research included titration with metal chloride salts to explore their use as potential chemosensors, highlighting the diverse applications of such compounds in analytical chemistry (Hranjec et al., 2012).
Spasmolytic Activities
Naruto et al. (1982) synthesized and screened benzisoxazolyl-acrylonitrile derivatives, structurally related to the compound , for spasmolytic activity. Their findings suggest the potential of these compounds in treating spasmodic conditions (Naruto et al., 1982).
Vasorelaxant Properties
Estrada-Soto et al. (2006) investigated the relaxant activity of benzimidazole derivatives on isolated rat aortic rings. Their research indicated that certain substitutions on the benzimidazole structure, similar to the compound , possess vasorelaxant properties and could be explored as potential treatments for hypertensive diseases (Estrada-Soto et al., 2006).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(5-methyl-1H-benzimidazol-2-yl)-3-[3-nitro-4-(1-piperidinyl)phenyl]acrylonitrile' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 5-methyl-1H-benzimidazole-2-carbaldehyde, which is synthesized from o-phenylenediamine and acetaldehyde. The second intermediate is 3-nitro-4-(1-piperidinyl)benzaldehyde, which is synthesized from 3-nitrobenzaldehyde and piperidine. These two intermediates are then coupled with acrylonitrile to form the final product.", "Starting Materials": [ "o-phenylenediamine", "acetaldehyde", "3-nitrobenzaldehyde", "piperidine", "acrylonitrile" ], "Reaction": [ "Step 1: Synthesis of 5-methyl-1H-benzimidazole-2-carbaldehyde from o-phenylenediamine and acetaldehyde using a condensation reaction.", "Step 2: Synthesis of 3-nitro-4-(1-piperidinyl)benzaldehyde from 3-nitrobenzaldehyde and piperidine using a condensation reaction.", "Step 3: Coupling of 5-methyl-1H-benzimidazole-2-carbaldehyde and 3-nitro-4-(1-piperidinyl)benzaldehyde with acrylonitrile using a Knoevenagel condensation reaction to form the final product." ] } | |
Numéro CAS |
5524-30-1 |
Formule moléculaire |
C22H21N5O2 |
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
(Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C22H21N5O2/c1-15-5-7-18-19(11-15)25-22(24-18)17(14-23)12-16-6-8-20(21(13-16)27(28)29)26-9-3-2-4-10-26/h5-8,11-13H,2-4,9-10H2,1H3,(H,24,25)/b17-12- |
Clé InChI |
WLPODNUCECUFHZ-ATVHPVEESA-N |
SMILES isomérique |
CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC(=C(C=C3)N4CCCCC4)[N+](=O)[O-])/C#N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C=C3)N4CCCCC4)[N+](=O)[O-])C#N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C=C3)N4CCCCC4)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



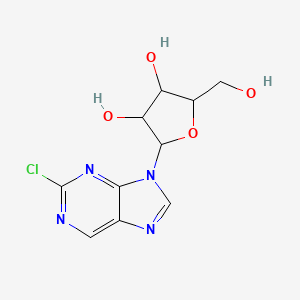
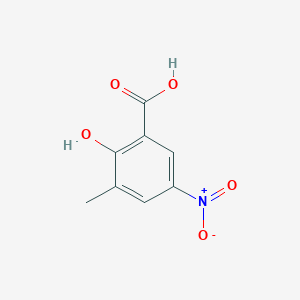
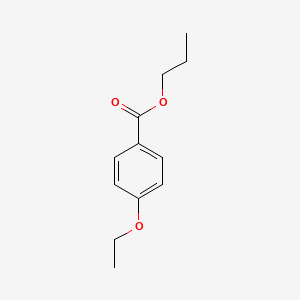

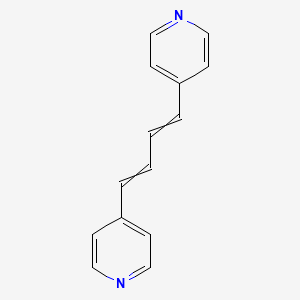
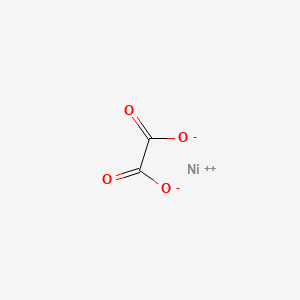
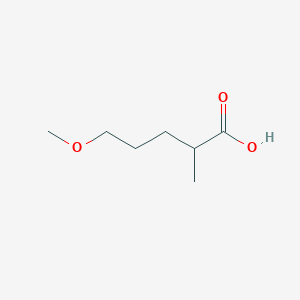
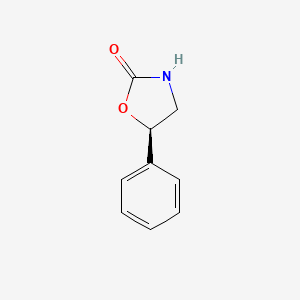

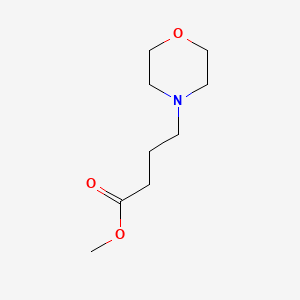
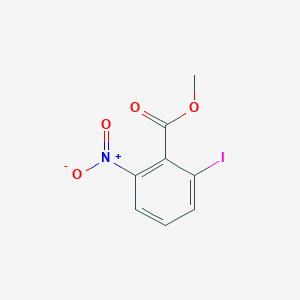

![2-Butene, 3-methyl-1,1-bis[(3-methyl-2-butenyl)oxy]-](/img/structure/B3053618.png)
